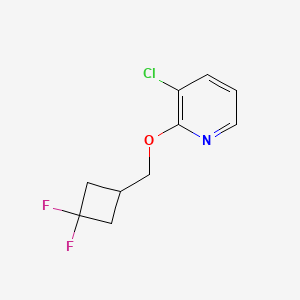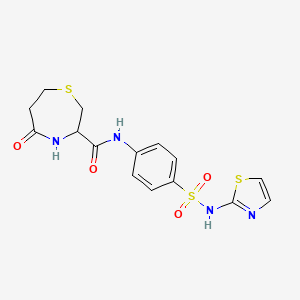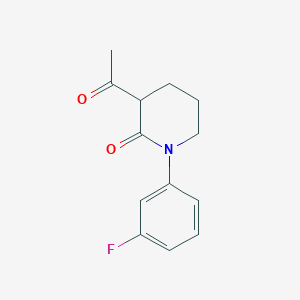![molecular formula C13H23NO3 B2743102 tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate CAS No. 1335031-85-0](/img/structure/B2743102.png)
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NHCOO) and a tert-butyl group (C(CH3)3). They are often used as protecting groups in organic synthesis due to their stability and ease of removal .
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . The exact synthesis route for “tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a tert-butyl carbamate would consist of a carbamate group attached to a tert-butyl group. The exact structure of “this compound” would include a cycloheptyl group with a formyl group at the 2-position .Chemical Reactions Analysis
Tert-butyl carbamates can participate in a variety of chemical reactions. They can be hydrolyzed to give the corresponding amines, or they can react with nucleophiles to give substituted carbamates .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific chemical structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique
Enantioselective Synthesis of Nucleotides Analogues
One important application involves the enantioselective synthesis of carbocyclic analogues of nucleotides. The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, closely related to the specified compound, has been identified as a crucial intermediate in the synthesis of these analogues. The crystal structure of this intermediate supports its utility in reproducing the desired substitution pattern of the cyclopentane ring, mimicking that of β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).
Development of Chemosensors
Another significant application is in the development of chemosensors. Benzothiazole-modified carbazole derivatives with tert-butyl groups, similar in structure to the compound of interest, have demonstrated the ability to form organogels in specific solvents. These gels, particularly the xerogel-based films, emit strong blue light and can detect volatile acid vapors like TFA, HCl, HNO3, formic acid, and acetic acid. This highlights the compound's role in creating efficient fluorescent sensory materials for chemical sensing (Sun et al., 2015).
Organic Synthesis Building Blocks
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including derivatives of the tert-butyl carbamate, act as N-(Boc) nitrone equivalents in organic synthesis. They have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showcasing their utility as building blocks. These compounds undergo reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their versatility in constructing complex organic molecules (Guinchard, Vallée, & Denis, 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-8-6-4-5-7-10(11)9-15/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXWXYLRAYWJGA-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-{2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)acetonitrile](/img/structure/B2743019.png)

![3-(3-chlorophenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2743021.png)
![5-ethyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)


![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3-phenylpropyl)acetamide](/img/structure/B2743028.png)

![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)
![({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine](/img/structure/B2743034.png)

![4-(2-(5-chloro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2743040.png)
